molecular formula C7H7N2Se+ B11745535 (4-Aminophenyl)(cyano)selanium

(4-Aminophenyl)(cyano)selanium

Cat. No.: B11745535
M. Wt: 198.11 g/mol
InChI Key: UMRQUSGJQJGLNV-UHFFFAOYSA-O
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Description

(4-Aminophenyl)(cyano)selanium is an organoselenium compound with the molecular formula C7H6N2Se

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)(cyano)selanium typically involves the reaction of aniline with malononitrile in the presence of selenium (IV) dioxide in dimethyl sulfoxide. This method yields the desired compound with high efficiency . The reaction conditions are carefully controlled to ensure the formation of the target compound without significant side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4-Aminophenyl)(cyano)selanium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, selenium (IV) oxide.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Nitroso compounds, azoxybenzenes.

    Reduction: Diamino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(cyano)selanium involves its interaction with biological molecules and enzymes. Selenium is metabolized to selenophosphate and selenocysteine, which are incorporated into selenoproteins. These selenoproteins play crucial roles in cellular processes, including antioxidant defense and redox regulation . The compound’s amino and cyano groups may also interact with specific molecular targets, influencing its biological activity.

Comparison with Similar Compounds

  • (4-Aminophenyl)selenium dioxide
  • (4-Aminophenyl)selenium chloride
  • (4-Aminophenyl)selenium bromide

Comparison: (4-Aminophenyl)(cyano)selanium is unique due to the presence of both an amino group and a cyano group, which provide distinct reactivity compared to other (4-Aminophenyl)selenium compounds. The cyano group introduces additional functionality, allowing for a broader range of chemical transformations and applications .

Properties

Molecular Formula

C7H7N2Se+

Molecular Weight

198.11 g/mol

IUPAC Name

(4-selenocyanatophenyl)azanium

InChI

InChI=1S/C7H6N2Se/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,9H2/p+1

InChI Key

UMRQUSGJQJGLNV-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=CC=C1[NH3+])[Se]C#N

Origin of Product

United States

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